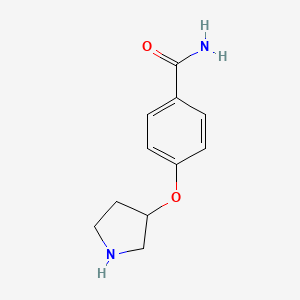

4-(Pyrrolidin-3-yloxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-3-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-11(14)8-1-3-9(4-2-8)15-10-5-6-13-7-10/h1-4,10,13H,5-7H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDHPSTXSHGLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678774 | |

| Record name | 4-[(Pyrrolidin-3-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28490-66-6 | |

| Record name | 4-[(Pyrrolidin-3-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyrrolidin-3-yloxy)benzamide (PubChem CID: 77508988)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intersection of the benzamide scaffold with the sterically influential pyrrolidine ring presents a compelling area of chemical space for modern drug discovery. The pyrrolidine moiety, in particular, offers a three-dimensional architecture that can facilitate nuanced interactions with biological targets, a feature increasingly sought after in the design of selective and potent therapeutics.[1] This guide provides a comprehensive technical overview of 4-(pyrrolidin-3-yloxy)benzamide, a molecule embodying this design philosophy. While publicly available data on this specific compound is limited, this document synthesizes information on its chemical properties, offers a plausible synthetic route based on established methodologies for analogous structures, and explores its potential biological significance within the broader context of related pharmacologically active agents.

Molecular Profile and Physicochemical Properties

This compound is a small molecule featuring a central benzene ring substituted with a benzamide group and a pyrrolidin-3-yloxy moiety. The PubChem Compound Identification (CID) for this molecule is 77508988.

Structural and Chemical Data

| Property | Value | Source |

| PubChem CID | 77508988 | PubChem |

| CAS Number | 28490-66-6 | ChemicalBook[2] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | PubChem[3] |

| Molecular Weight | 206.24 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | C1CNCC1OC2=CC=C(C=C2)C(=O)N | PubChem[3] |

| InChI Key | ZFDHPSTXSHGLLQ-UHFFFAOYSA-N | PubChem[3] |

Predicted Physicochemical Properties of the Hydrochloride Salt

| Property | Predicted Value | Source |

| XLogP3 | 0.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 206.105528 g/mol | PubChem[3] |

| Monoisotopic Mass | 206.105528 g/mol | PubChem[3] |

| Topological Polar Surface Area | 58.6 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

Synthesis and Purification

A definitive, peer-reviewed synthesis protocol for this compound is not prominently available in the searched literature. However, based on established methods for the synthesis of analogous benzamide and pyrrolidine derivatives, a logical and experimentally sound synthetic strategy can be proposed. The following protocol is a representative example and may require optimization.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: ether formation followed by amidation.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(Pyrrolidin-3-yloxy)benzonitrile

-

To a solution of 3-hydroxypyrrolidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add a solution of 4-fluorobenzonitrile (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-(pyrrolidin-3-yloxy)benzonitrile.

Step 2: Synthesis of this compound

-

To a solution of 4-(pyrrolidin-3-yloxy)benzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or tert-butanol), add concentrated sulfuric acid or a solution of sodium hydroxide.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a suitable base (if acid hydrolysis was used) or acid (if base hydrolysis was used).

-

Extract the product into an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Potential Biological Activity and Therapeutic Relevance

While no specific biological activity data for this compound has been found in the reviewed literature, the constituent chemical motifs are prevalent in a wide range of pharmacologically active compounds.

The Pyrrolidine Scaffold in Drug Discovery

The five-membered pyrrolidine ring is a versatile scaffold in medicinal chemistry due to its non-planar, three-dimensional structure which allows for the exploration of a wider pharmacophore space compared to flat aromatic rings.[1] This structural feature can lead to enhanced binding affinity and selectivity for biological targets. Pyrrolidine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1]

The Benzamide Moiety in Pharmacology

Benzamides are a well-established class of compounds with diverse pharmacological applications. For instance, substituted benzamides are known to act as dopamine receptor antagonists, with applications in the treatment of psychosis.[4] More recently, benzamide derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP), which are important targets in cancer therapy.[5][6]

Postulated Biological Targets

Given the structural features of this compound, it is plausible that this compound could exhibit activity against a range of biological targets. The pyrrolidine moiety could confer affinity for receptors or enzymes that recognize this scaffold, while the benzamide portion could engage in hydrogen bonding and other interactions within a binding site. Potential, though unconfirmed, areas of investigation for this compound and its analogs could include:

-

G-protein coupled receptors (GPCRs): The discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide derivatives as potent GPR52 agonists highlights the potential for benzamides to modulate GPCR activity.[7][8]

-

Enzyme Inhibition: The development of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine-specific demethylase 1 (LSD1) suggests that the 4-substituted pyrrolidine benzamide scaffold could be a starting point for designing enzyme inhibitors.

Analytical Methodologies

The characterization and quantification of this compound would likely employ standard analytical techniques used for small organic molecules.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure, with characteristic peaks for the aromatic, pyrrolidine, and amide protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

Purity and Quantification

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid, would be suitable for assessing purity and for quantification. Detection would typically be by UV absorbance at a wavelength where the aromatic ring shows strong absorption (e.g., around 254 nm).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive quantification, especially in biological matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule at the confluence of two pharmacologically significant scaffolds. While this guide provides a foundational understanding based on available data for related compounds, further experimental investigation is necessary to fully elucidate its synthetic accessibility, physicochemical properties, and biological activity.

Future research should focus on:

-

Developing and optimizing a robust synthetic protocol.

-

Conducting comprehensive biological screening to identify potential targets and therapeutic areas.

-

Performing structure-activity relationship (SAR) studies by synthesizing and testing analogs to understand the key structural determinants of activity.

References

-

BindingDB BDBM50204405 (3S,4S)-N-hydroxy-4-(4-((2-methylquinolin-4-yl)methoxy)benzamido)pyrrolidine-3-carboxamide::CHEMBL235997. BindingDB. [Link]

-

This compound hydrochloride (C11H14N2O2). PubChem. [Link]

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10).

-

Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. [Link]

- Murphy, R., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry.

- N-(3-pyrrolidinyl) benzamide derivative. (1997). U.S.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14.

- Roda, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884.

- US P

- US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.

- Wang, P., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry.

- Zhang, Y., et al. (2019). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: a potent poly(ADP-ribose) polymerase (PARP) inhibitor for treatment of cancer. Molecules, 24(10), 1901.

- Ohmori, J., et al. (1997). N-(3-pyrrolidinyl) benzamide derivative. U.S.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 28490-66-6 [chemicalbook.com]

- 3. PubChemLite - this compound hydrochloride (C11H14N2O2) [pubchemlite.lcsb.uni.lu]

- 4. N-(3-pyrrolidinyl) benzamide derivative - Patent US-5686482-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. data.uspto.gov [data.uspto.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Isosteres in Medicinal Chemistry: A Comparative Analysis of Ether- vs. N-Linked Pyrrolidine Benzamides

Executive Summary: The Linker Defines the Function

In fragment-based drug discovery (FBDD) and lead optimization, the benzamide core acts as a privileged scaffold, often serving as a hinge-binder in kinase inhibitors or an anchor in GPCR ligands.[1] However, the vector extending from the 4-position of the phenyl ring determines the molecule's physicochemical profile and target engagement.[1]

This guide analyzes two specific scaffolds that appear structurally similar but possess divergent electronic and geometric properties:

-

4-(Pyrrolidin-3-yloxy)benzamide (referred to herein as Scaffold A )

-

4-(pyrrolidin-1-yl)benzamide (referred to herein as Scaffold B )

Core Thesis: While both scaffolds introduce a pyrrolidine ring at the 4-position, Scaffold A functions as a high-pKa, flexible, solubilizing group suitable for solvent-exposed interactions, whereas Scaffold B acts as a low-pKa, rigid, lipophilic spacer that flattens the molecular vector.[1]

Structural & Electronic Profiling

The fundamental difference lies in the atom connecting the pyrrolidine ring to the benzamide core: an ether oxygen (-O-) versus a nitrogen atom (-N-).

Electronic Conjugation and Basicity

-

Scaffold A (Ether Linkage): The oxygen atom acts as a barrier to conjugation between the aliphatic pyrrolidine ring and the aromatic benzamide.[1] The pyrrolidine nitrogen remains a secondary aliphatic amine.

-

Scaffold B (Aniline Linkage): The nitrogen atom is directly bonded to the phenyl ring.[1] The lone pair on the pyrrolidine nitrogen participates in resonance with the electron-poor benzamide system (push-pull effect).

Stereochemistry and Geometry

-

Scaffold A: The attachment at the 3-position of the pyrrolidine creates a chiral center. The ether linkage introduces a "kink," projecting the pyrrolidine out of the aromatic plane.[1]

-

Scaffold B: The attachment at the 1-position makes the molecule achiral. To maximize resonance, the pyrrolidine ring attempts to lie coplanar with the benzene ring, though steric clash with ortho-protons forces a slight twist.[1]

Table 1: Physicochemical Comparison

| Feature | Scaffold A (3-yloxy) | Scaffold B (1-yl) |

| Linker Atom | Oxygen (Ether) | Nitrogen (Aniline) |

| Pyrrolidine Type | Secondary Amine ( | Tertiary Aniline-like ( |

| Chirality | Yes (R/S enantiomers) | No (Achiral) |

| Est. pKa (Conj. Acid) | ~9.8 (Highly Basic) | ~1.5 (Neutral) |

| Physiological State | Cationic (+1 charge) | Neutral |

| Solubility (Aq) | High (Salt formation) | Low to Moderate |

| H-Bonding | Donor (NH) & Acceptor (O) | Acceptor only (Amide) |

| Metabolic Liability | O-Dealkylation (CYP450) | Ring Oxidation / N-Dealkylation |

Synthetic Methodologies

The synthesis of these scaffolds requires distinct chemical strategies. Below are the field-proven protocols for generating these cores.

Synthesis of Scaffold A (Ether Linkage)

Method of Choice: Mitsunobu Reaction or SNAr (if using 4-fluorobenzonitrile followed by hydrolysis). Why: The Mitsunobu reaction allows for stereochemical inversion, enabling the synthesis of chiral-specific isomers from commercially available chiral pyrrolidinols.[1]

Protocol: Mitsunobu Coupling

-

Reagents: 4-Hydroxybenzamide (1.0 eq),

-Boc-3-pyrrolidinol (1.2 eq), Triphenylphosphine ( -

Solvent: Anhydrous THF (0.1 M).

-

Procedure:

-

Dissolve 4-hydroxybenzamide,

-Boc-3-pyrrolidinol, and -

Cool to 0°C.

-

Add DIAD dropwise over 20 minutes (exothermic).

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Workup: Concentrate in vacuo. Triturate with

/Hexane to precipitate triphenylphosphine oxide ( -

Deprotection: Treat the intermediate with 4M HCl in Dioxane (1 hour) to yield the amine salt.

-

Synthesis of Scaffold B (Aniline Linkage)

Method of Choice: Nucleophilic Aromatic Substitution (

Protocol:

Displacement

-

Reagents: 4-Fluorobenzamide (1.0 eq), Pyrrolidine (3.0 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMSO or DMF (polar aprotic is essential).[1]

-

Procedure:

-

Suspend 4-fluorobenzamide and

in DMSO (0.5 M). -

Add pyrrolidine (excess is used as both nucleophile and base).[1]

-

Heat to 100°C for 4–8 hours. Monitor by LCMS for disappearance of fluoride starting material.

-

Workup: Pour reaction mixture into crushed ice/water. The product, 4-(pyrrolidin-1-yl)benzamide , will precipitate as a solid due to its lipophilicity.

-

Purification: Filter the solid, wash copiously with water, and recrystallize from Ethanol if necessary.[1]

-

Visualizing the Workflow

The following diagram illustrates the decision logic and synthetic pathways for these two scaffolds.

Caption: Decision tree for scaffold selection based on desired physicochemical outcomes and corresponding synthetic pathways.

Medicinal Chemistry Applications

When to use Scaffold A (3-yloxy)

-

Solubility Fix: If your lead compound is too lipophilic (high LogP), swapping a phenyl group for this scaffold introduces a solubilizing amine and lowers LogD via protonation.[1]

-

Exploiting Chiral Space: The 3-position allows you to probe specific 3D pockets. The (S)-enantiomer might bind significantly better than the (R)-enantiomer, offering a selectivity filter against off-targets.

-

H-Bonding: The ether oxygen can accept H-bonds, and the protonated amine can donate H-bonds to aspartate/glutamate residues in the binding pocket.

When to use Scaffold B (1-yl)

-

Rigidification: If your molecule suffers from high entropic penalty upon binding, this scaffold locks the conformation.[1]

-

CNS Penetration: Because it remains neutral at physiological pH, Scaffold B has much higher passive membrane permeability (PAMPA/Caco-2) compared to the cationic Scaffold A.[1]

-

Metabolic Stability: While the pyrrolidine ring is susceptible to oxidation, the aniline nitrogen is deactivated by the benzamide, preventing the formation of toxic quinone-imine intermediates often seen with electron-rich anilines.[1]

References

-

Mitsunobu Reaction Mechanism & Utility: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1] Link[1]

-

SNAr Reaction on Benzamides: Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group."[1] VCH Publishers, 1991.[1] (Standard text on SNAr kinetics).

-

Pyrrolidine pKa Analysis: Settimo, A. D., et al. "Basicity and lipophilicity of N-substituted pyrrolidines."[1] European Journal of Medicinal Chemistry, 1993.[1]

-

Bioisosteres in Drug Design: Patani, G. A., & LaVoie, E. J.[1] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 1996.[1] Link[1]

-

Scaffold B Biological Context (GlyT1): "Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1." Bioorganic & Medicinal Chemistry Letters, 2013.[1] Link

Sources

The Pyrrolidine Benzamide Scaffold: From Atypical Antipsychotics to Radiotracer Gold Standards

Topic: History of Pyrrolidine Benzamides as Antipsychotic Pharmacophores Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Neuropharmacologists.

Executive Summary

The substituted benzamide class represents a pivotal divergence in the history of antipsychotic drug development. Emerging from the structural modification of procainamide and metoclopramide, this scaffold moved away from the rigid tricyclic structure of phenothiazines (e.g., chlorpromazine) to a flexible, highly tunable pharmacophore.

This guide analyzes the evolution of pyrrolidine benzamides —specifically focusing on Sulpiride , Remoxipride , and Raclopride . It details their structure-activity relationships (SAR), the mechanistic basis of their "limbic selectivity," the toxicity hurdles that halted their clinical dominance, and the subsequent pivot of Raclopride to become the global standard for Positron Emission Tomography (PET) imaging of dopamine receptors.

The Phylogeny of the Pharmacophore

The discovery of benzamide antipsychotics was not a linear path from dopamine antagonism but a serendipitous evolution from gastrointestinal prokinetics.

The Orthopramide Bridge

In the 1960s, researchers attempting to improve the anti-arrhythmic properties of procainamide synthesized Metoclopramide . While effective as an anti-emetic, it exhibited central nervous system (CNS) effects, including extrapyramidal symptoms (EPS). This observation led to the hypothesis that the orthopramide moiety (2-methoxy-5-chlorobenzamide) was a distinct CNS-active pharmacophore.

The Pyrrolidine Shift

The critical innovation was the replacement of the diethylaminoethyl side chain of metoclopramide with a pyrrolidine ring.

-

Sulpiride: The first clinically successful benzamide.[1] It exhibited "atypical" properties (antipsychotic efficacy with reduced EPS) before the term "atypical" was standardized.[2] However, it had low lipophilicity and poor blood-brain barrier (BBB) penetration.

-

Remoxipride: Designed to improve lipophilicity and bioavailability. It proved highly effective in schizophrenia but was withdrawn due to toxicity.

-

Raclopride: Synthesized to maximize potency. While highly selective, its legacy shifted from therapeutic to diagnostic.

Visualization: Structural Evolution

Figure 1: The structural phylogeny of pyrrolidine benzamides, tracing the lineage from cardiac drugs to neuroimaging tracers.

Structure-Activity Relationship (SAR)

The efficacy of pyrrolidine benzamides relies on a precise spatial arrangement that mimics the endogenous dopamine molecule.

The Intramolecular Hydrogen Bond

The defining feature of this pharmacophore is the pseudo-ring formation.

-

Mechanism: An intramolecular hydrogen bond forms between the amide hydrogen (N-H) and the lone pair of the ortho-methoxy group (or similar substituent like ethyl) on the benzene ring.

-

Consequence: This locks the molecule into a planar conformation, mimicking the distance between the aromatic ring and the nitrogen atom found in rigid dopamine agonists. Disruption of this H-bond (e.g., by moving the methoxy to the meta position) results in a complete loss of D2 receptor affinity [1].

Stereochemistry

Stereoselectivity is absolute in this class.

-

The (S)-enantiomer (levo) is almost exclusively responsible for D2 receptor antagonism.

-

(S)-(-)-Raclopride has an affinity (

) of ~1.2 nM, whereas the (R)-enantiomer is virtually inactive. This stereospecificity is critical for its use as a PET tracer to ensure specific binding signals.

The Pyrrolidine Nitrogen

The basic nitrogen in the pyrrolidine ring serves as the protonation site at physiological pH. It forms an essential ionic bond with Aspartate 114 (Asp114) in the Transmembrane III (TM3) region of the D2 receptor.

Pharmacodynamics: The "Limbic Selectivity" Hypothesis

Benzamides like sulpiride and raclopride were termed "atypical" because they induced fewer motor side effects (catalepsy in rats, EPS in humans) compared to haloperidol, despite being potent D2 antagonists.

Two prevailing theories explain this:

-

Regional Selectivity: Benzamides show a preferential blockade of D2 receptors in the mesolimbic system (controlling psychosis) over the nigrostriatal pathway (controlling movement). This is distinct from phenothiazines, which block both equally.

-

Dissociation Kinetics (Fast-Off Theory): Later research suggested that compounds like remoxipride have a faster dissociation rate (

) from the D2 receptor than haloperidol. This allows endogenous dopamine to compete more effectively during physiological surges, preserving motor function [2].

| Compound | D2 Affinity ( | BBB Penetration | Clinical Status |

| Sulpiride | ~10–20 nM | Low | Active (Europe/Asia) |

| Remoxipride | ~200 nM | High | Withdrawn (1993) |

| Raclopride | ~1.2 nM | Moderate | Research Only (PET) |

| Amisulpride | ~2.8 nM | Low-Moderate | Active (Global) |

The Remoxipride Tragedy & The Raclopride Pivot

Remoxipride Withdrawal

Remoxipride (Roxiam) was launched in 1990 as a superior alternative to haloperidol. However, it was withdrawn in 1993 after reports of aplastic anemia (incidence 1:20,000).

-

Toxicology: The toxicity was not mechanism-based (D2 blockade) but structure-based. Metabolic oxidation of the pyrrolidine ring led to the formation of reactive quinone-imines, which caused idiosyncratic bone marrow suppression.

Raclopride: The Diagnostic Gold Standard

While Remoxipride failed clinically, Raclopride found a second life. Because of its moderate lipophilicity and high specificity for D2/D3 receptors, [11C]-Raclopride became the standard radioligand for PET imaging.

-

Competition Sensitivity: Unlike high-affinity antagonists (e.g., spiperone), Raclopride's binding is sensitive to endogenous dopamine levels.[3][4] This allows researchers to measure dopamine release in real-time (e.g., displacement of [11C]-Raclopride after amphetamine challenge) [3].

Technical Protocol: D2 Receptor Radioligand Binding Assay

Objective: To determine the affinity (

Reagents & Buffer Preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

-

Antioxidant: Add 0.1% Ascorbic Acid immediately before use (prevents oxidation of dopaminergic ligands).

-

Radioligand: [Methoxy-3H]-Raclopride (Specific Activity ~60-80 Ci/mmol).

-

Tissue Source: Rat striatal membrane homogenates or CHO-D2 transfected cell membranes.

Experimental Workflow

Figure 2: Workflow for competitive radioligand binding assay.

Step-by-Step Methodology

-

Preparation: Thaw membrane aliquots and re-suspend in Assay Buffer to a concentration of 10–20 µg protein/tube.

-

Incubation Setup: In a 96-well plate or polypropylene tubes, add:

-

50 µL Test Compound (various concentrations, e.g.,

to -

50 µL [3H]-Raclopride (Final concentration ~2 nM, near

). -

100 µL Membrane suspension.

-

Non-Specific Binding (NSB) Control: Add 10 µM (+)-Butaclamol or Haloperidol instead of test compound to define NSB.

-

-

Equilibrium: Incubate for 60 minutes at 25°C (Room Temperature).

-

Termination: Rapidly filter through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce binding to the filter) using a cell harvester.

-

Wash: Wash filters 3x with 3 mL ice-cold buffer.

-

Quantification: Transfer filters to vials, add liquid scintillation cocktail, and count radioactivity (CPM).

-

Calculation:

-

Convert CPM to DPM.

-

Plot % Specific Binding vs. Log[Concentration].

-

Calculate

using the Cheng-Prusoff equation:

-

References

-

Ögren, S. O., et al. (1984). The pharmacology of substituted benzamides.[1][5][6]Acta Psychiatrica Scandinavica , 311(Suppl), 69-81. Link

-

Seeman, P. (2002). Atypical antipsychotics: mechanism of action.[5][7][8][9]Canadian Journal of Psychiatry , 47(1), 27-38. Link

-

Farde, L., et al. (1986). Positron emission tomographic analysis of central D1 and D2 dopamine receptor occupancy in patients treated with classical neuroleptics and sulpiride.Archives of General Psychiatry , 43(7), 679-688. Link

-

IUPHAR/BPS Guide to Pharmacology. Dopamine D2 receptor.[10]Link

-

Lammertsma, A. A., et al. (1996). Comparison of methods for analysis of clinical [11C]raclopride studies.Journal of Cerebral Blood Flow & Metabolism , 16(1), 42-52. Link

Sources

- 1. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ourworldindata.org [ourworldindata.org]

- 3. Biodistribution and Radiation Dosimetry of the Dopamine D2 Ligand 11C-Raclopride Determined from Human Whole-Body PET | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. TPC - Analysis of [C-11]Raclopride [turkupetcentre.net]

- 5. Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Antipsychotic - Wikipedia [en.wikipedia.org]

- 10. Raclopride - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(pyrrolidin-3-yloxy)benzamide from 4-hydroxybenzamide

Introduction: The Significance of the Pyrrolidine Moiety in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1][2][3] Its prevalence is attributed to its ability to introduce a three-dimensional architecture to a molecule, which can enhance binding affinity and selectivity for biological targets.[2][3] The pyrrolidine moiety can also improve physicochemical properties such as aqueous solubility.[4] Specifically, 4-(pyrrolidin-3-yloxy)benzamide is a valuable building block in the development of novel therapeutics, with the benzamide group also being a common feature in pharmacologically active compounds.[5][6] This document provides a comprehensive guide for the synthesis of this compound from the readily available starting material, 4-hydroxybenzamide.[7][8] Two robust synthetic strategies, the Williamson ether synthesis and the Mitsunobu reaction, will be detailed, including in-depth protocols, mechanistic insights, and data presentation to aid researchers in the successful execution of this synthesis.

Synthetic Strategy Overview: A Tale of Two Reactions

The core transformation in the synthesis of this compound from 4-hydroxybenzamide is the formation of an ether linkage between the phenolic oxygen of 4-hydroxybenzamide and the 3-position of a pyrrolidine ring. Two classical and highly effective methods for achieving this are the Williamson ether synthesis and the Mitsunobu reaction.

-

Williamson Ether Synthesis: This venerable reaction, first reported in 1850, remains a cornerstone of ether synthesis.[9][10] It proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group from an alkyl electrophile.[9][10][11] In the context of our target molecule, this would involve the deprotonation of 4-hydroxybenzamide to form a phenoxide, which would then react with a pyrrolidine derivative bearing a leaving group at the 3-position.

-

Mitsunobu Reaction: Discovered by Oyo Mitsunobu, this reaction provides an alternative and often milder route to ethers from alcohols.[12] It utilizes a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack.[12][13][14] This reaction is particularly advantageous as it often proceeds with clean inversion of stereochemistry at the alcohol carbon.[13][15]

A crucial consideration for both synthetic routes is the presence of the secondary amine in the pyrrolidine ring. This nucleophilic nitrogen can compete with the desired oxygen nucleophile, leading to unwanted side products. Therefore, a protection-deprotection strategy is essential for a successful synthesis. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the pyrrolidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[16]

Visualizing the Synthetic Pathways

Figure 1: Overall synthetic workflow for the preparation of this compound.

Part 1: Protection of 3-Hydroxypyrrolidine

The first critical step is the protection of the secondary amine of 3-hydroxypyrrolidine to prevent its interference in the subsequent etherification reactions. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose.

Protocol 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate

| Reagent/Solvent | Molecular Weight | Amount | Moles |

| 3-Hydroxypyrrolidine | 87.12 g/mol | 5.0 g | 57.4 mmol |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | 13.8 g | 63.1 mmol |

| Triethylamine (Et₃N) | 101.19 g/mol | 8.8 mL | 63.1 mmol |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

Dissolve 3-hydroxypyrrolidine (5.0 g, 57.4 mmol) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (8.8 mL, 63.1 mmol) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (13.8 g, 63.1 mmol) in dichloromethane (20 mL) dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a colorless oil or a white solid.

Part 2: Ether Synthesis - A Comparative Approach

With the protected pyrrolidine derivative in hand, we can now proceed to the core ether-forming reaction. Both the Williamson and Mitsunobu methods are presented here, allowing researchers to choose the most suitable approach based on available reagents and desired reaction conditions.

Method A: Williamson Ether Synthesis

This method involves the activation of the pyrrolidinol by converting the hydroxyl group into a better leaving group, typically a tosylate, followed by nucleophilic attack by the deprotonated 4-hydroxybenzamide.

| Reagent/Solvent | Molecular Weight | Amount | Moles |

| tert-butyl 3-hydroxy... | 187.25 g/mol | 5.0 g | 26.7 mmol |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 g/mol | 5.6 g | 29.4 mmol |

| Pyridine | 79.10 g/mol | 30 mL | - |

Procedure:

-

Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (5.0 g, 26.7 mmol) in pyridine (30 mL) at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (5.6 g, 29.4 mmol) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 4-6 hours.

-

Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylated product.

| Reagent/Solvent | Molecular Weight | Amount | Moles |

| 4-Hydroxybenzamide | 137.14 g/mol | 3.66 g | 26.7 mmol |

| Sodium hydride (NaH, 60% disp.) | 40.00 g/mol | 1.17 g | 29.4 mmol |

| tert-butyl 3-(tosyloxy)... | 341.43 g/mol | 9.12 g | 26.7 mmol |

| Dimethylformamide (DMF) | - | 50 mL | - |

Procedure:

-

To a suspension of sodium hydride (1.17 g, 29.4 mmol) in anhydrous DMF (20 mL) at 0 °C, add a solution of 4-hydroxybenzamide (3.66 g, 26.7 mmol) in DMF (30 mL) dropwise.

-

Stir the mixture at room temperature for 1 hour until gas evolution ceases.

-

Add a solution of tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (9.12 g, 26.7 mmol) in DMF (10 mL).

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

-

Cool the reaction to room temperature and quench by the slow addition of water (10 mL).

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with water (3 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Figure 2: Mechanism of the Williamson Ether Synthesis.

Method B: Mitsunobu Reaction

This one-pot procedure offers a more direct route from the protected alcohol to the desired ether.

| Reagent/Solvent | Molecular Weight | Amount | Moles |

| 4-Hydroxybenzamide | 137.14 g/mol | 3.66 g | 26.7 mmol |

| tert-butyl 3-hydroxy... | 187.25 g/mol | 5.0 g | 26.7 mmol |

| Triphenylphosphine (PPh₃) | 262.29 g/mol | 7.7 g | 29.4 mmol |

| Diethyl azodicarboxylate (DEAD) | 174.15 g/mol | 5.1 mL | 29.4 mmol |

| Tetrahydrofuran (THF) | - | 100 mL | - |

Procedure:

-

Dissolve 4-hydroxybenzamide (3.66 g, 26.7 mmol), tert-butyl 3-hydroxy-pyrrolidine-1-carboxylate (5.0 g, 26.7 mmol), and triphenylphosphine (7.7 g, 29.4 mmol) in anhydrous THF (100 mL) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add diethyl azodicarboxylate (5.1 mL, 29.4 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate the desired product from the triphenylphosphine oxide and diethyl hydrazinedicarboxylate byproducts.

Figure 3: Simplified mechanism of the Mitsunobu Reaction.

Part 3: Deprotection to Yield the Final Product

The final step in the synthesis is the removal of the Boc protecting group to unveil the target molecule, this compound. This is typically achieved under acidic conditions.[16][17]

Protocol 4: Synthesis of this compound

| Reagent/Solvent | Molecular Weight | Amount | Moles |

| tert-butyl 3-(4-carbamoylphenoxy)... | 306.37 g/mol | 5.0 g | 16.3 mmol |

| Trifluoroacetic acid (TFA) | 114.02 g/mol | 10 mL | - |

| Dichloromethane (DCM) | - | 20 mL | - |

Procedure:

-

Dissolve tert-butyl 3-(4-carbamoylphenoxy)pyrrolidine-1-carboxylate (5.0 g, 16.3 mmol) in dichloromethane (20 mL).

-

Add trifluoroacetic acid (10 mL) and stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify to pH 9-10 with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with a mixture of chloroform and isopropanol (3:1, 3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Melting Point: To assess the purity of solid compounds.

Conclusion: A Versatile Synthesis for a Privileged Scaffold

This application note provides detailed and reliable protocols for the synthesis of this compound from 4-hydroxybenzamide. By offering two distinct and well-established synthetic routes—the Williamson ether synthesis and the Mitsunobu reaction—researchers are equipped with the flexibility to choose the method that best suits their laboratory's capabilities and specific research needs. The successful synthesis of this valuable building block will undoubtedly facilitate the discovery and development of novel therapeutic agents that incorporate the highly sought-after pyrrolidine scaffold.

References

- BenchChem. (2025). Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine.

- ResearchGate. (2025). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.

-

Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- PubMed. (2011). Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation.

- Alfa Chemistry. (n.d.). Mitsunobu Reaction.

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

- White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- BenchChem. (n.d.). Application Note: Synthesis and Optimization of 4-Hydroxybenzamide.

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

-

SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

- Top Curr Chem (Cham). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

-

PubChem. (n.d.). 4-Hydroxybenzamide. Retrieved from [Link]

- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Page loading... [wap.guidechem.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Mitsunobu Reaction [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

Synthesis of Histamine H3 antagonists using benzamide scaffolds

Application Note: High-Affinity Synthesis & Evaluation of Benzamide-Based Histamine H3 Receptor Antagonists

Executive Summary & Strategic Rationale

The Histamine H3 receptor (H3R) is a presynaptic G-protein coupled receptor (GPCR) predominantly expressed in the CNS.[1][2] It functions as an autoreceptor and heteroreceptor, negatively regulating the release of histamine, acetylcholine, dopamine, and norepinephrine.[2] Consequently, H3R antagonists/inverse agonists are high-value targets for treating cognitive deficits (Alzheimer’s, ADHD), narcolepsy, and schizophrenia.[3]

While early H3 antagonists relied on imidazole scaffolds (e.g., thioperamide), these suffered from CYP450 inhibition and poor blood-brain barrier (BBB) penetration. The benzamide scaffold has emerged as a superior alternative, offering:

-

Metabolic Stability: Non-imidazole core reduces CYP interaction.

-

Tunable Lipophilicity: The benzamide linker allows precise control over physicochemical properties (

, -

Modular Synthesis: The scaffold is amenable to convergent parallel synthesis, facilitating rapid Structure-Activity Relationship (SAR) exploration.

This guide details the synthesis, purification, and pharmacological validation of a representative 4-((piperazin-1-yl)methyl)benzamide antagonist, a motif found in clinical candidates like Bavisant and Pitolisant analogs.

Chemical Design Strategy (SAR)

The design of a potent benzamide H3 antagonist relies on a three-point pharmacophore model:

| Region | Structural Motif | Function |

| Basic Head | Tertiary amine (Piperazine/Piperidine) | Interacts with the conserved Asp3.32 residue in the transmembrane region. |

| Linker | Benzyl/Alkyl Spacer | Positions the basic head; provides optimal distance (approx. 5–7 Å) to the core. |

| Core | Benzamide | Provides rigid orientation and |

| Tail | Lipophilic Aryl/Alkyl group | Occupies the hydrophobic pocket; determines subtype selectivity (vs. H4R). |

Detailed Synthetic Protocol

Target Molecule: N-(4-fluorophenyl)-4-((4-isopropylpiperazin-1-yl)methyl)benzamide (Representative Compound 5 )

Retrosynthetic Analysis & Workflow

The most robust route utilizes a convergent strategy:

-

Step A: Reductive amination of a formyl-benzoate ester.

-

Step B: Saponification of the ester.

-

Step C: Amide coupling with the desired aniline.

Step-by-Step Methodology

Reagents Required:

-

Methyl 4-formylbenzoate

-

1-Isopropylpiperazine

-

Sodium triacethoxyborohydride (STAB)

-

Lithium Hydroxide (LiOH)

-

4-Fluoroaniline

-

HATU (Coupling Agent)

-

DIPEA (Hünig's Base)

Protocol:

Step 1: Reductive Amination (Formation of the "Head")

-

Dissolve Methyl 4-formylbenzoate (1.0 eq, 10 mmol) and 1-Isopropylpiperazine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (40 mL).

-

Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30 min.

-

Cool to 0°C. Add Sodium triacethoxyborohydride (STAB) (1.5 eq) portion-wise.

-

Mechanistic Insight: STAB is preferred over

because it is less aggressive and will not reduce the ester or aldehyde before imine formation. -

Warm to RT and stir for 12 hours.

-

Quench: Add saturated

. Extract with DCM ( -

Purification: Flash chromatography (DCM/MeOH 95:5).

-

Yield Target: >85% (Intermediate 2 ).

-

Step 2: Ester Hydrolysis

-

Dissolve Intermediate 2 in THF/Water (3:1, 20 mL).

-

Add LiOH

H -

Workup: Acidify carefully to pH 4-5 with 1N HCl. The zwitterionic amino-acid often precipitates. If not, evaporate to dryness and use the crude salt in the next step (desalting may be required if using EDC, but HATU tolerates salts well).

-

Yield Target: Quantitative (Intermediate 3 ).

-

Step 3: Amide Coupling (The "Core" Synthesis)

-

Suspend Intermediate 3 (1.0 eq) in anhydrous DMF (10 mL).

-

Add DIPEA (3.0 eq) and stir for 10 min to ensure the acid is deprotonated.

-

Add HATU (1.2 eq). Stir for 15 min (Activation step).

-

Critical Check: Solution should turn slightly yellow/orange.

-

-

Add 4-Fluoroaniline (1.1 eq). Stir at RT for 16–24 hours.

-

Workup: Dilute with EtOAc (100 mL). Wash with 5% LiCl (to remove DMF), sat.

, and brine. -

Purification: Flash chromatography (DCM/MeOH/NH

90:10:1). The trace ammonia prevents the basic amine from streaking on silica.-

Final Yield: 60–75%.

-

Visualization of Synthetic Workflow

Caption: Convergent synthesis of benzamide H3 antagonists via reductive amination followed by HATU-mediated amidation.

Pharmacological Evaluation Protocols

To validate the synthesized compound as a high-affinity H3 antagonist, two assays are mandatory: a Binding Assay (Affinity) and a Functional Assay (Efficacy).

Radioligand Binding Assay ( Determination)

Purpose: Determine the affinity of the ligand for the human H3 receptor.

-

Receptor Source: Membranes from HEK-293 cells stably expressing human H3R.

-

Radioligand:

-methylhistamine ( -

Non-specific Binding: Defined by 10

M Thioperamide or Pitolisant.

Protocol:

-

Incubation: Mix membrane prep (5–10

g protein), -

Time: Incubate at 25°C for 60 minutes to reach equilibrium.

-

Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

-

Analysis: Liquid scintillation counting. Calculate

and convert to

Functional Assay

Purpose: Confirm antagonist/inverse agonist mode of action. H3R couples to

-

Mechanism:

-

Agonist (R-methylhistamine): Increases

binding. -

Antagonist (Target Compound): Blocks the agonist-induced increase.[4]

-

Inverse Agonist: Decreases binding below basal levels (constitutive activity).

-

Protocol:

-

Incubate membranes with GDP (10

M) and -

Add

concentration of agonist (R-methylhistamine). -

Add increasing concentrations of Target Compound.

-

Measure radioactivity. A decrease in counts indicates antagonism.

Signaling Pathway Visualization

Caption: H3R antagonism disinhibits Adenylyl Cyclase, restoring cAMP levels and neurotransmitter release.

Troubleshooting & Optimization (Scientist-to-Scientist)

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Imine hydrolysis | Ensure anhydrous conditions. Use molecular sieves (4Å) during the imine formation step (first 30 min). |

| Incomplete Coupling (Step 3) | Steric hindrance of aniline | If 4-fluoroaniline is sluggish, switch from HATU to POCl |

| Solubility Issues | Free base is lipophilic | Convert the final product to a Dihydrochloride salt (add 4M HCl in dioxane) or Oxalate salt for biological testing. |

| High Non-Specific Binding | Lipophilic tail | Add 0.1% BSA to the binding assay buffer. Ensure filters are PEI-soaked. |

References

-

Development of Benzamide H3 Antagonists (Bavisant/JNJ-31001074): Letavic, M. A., et al.[5] "Novel Benzamide-Based Histamine H3 Receptor Antagonists: The Identification of Two Candidates for Clinical Development."[5] ACS Medicinal Chemistry Letters, 2015.[5]

-

SAR of Piperidinyl-Benzamides: Kourounakis, A., et al.[6] "Benzamide derivatives and their constrained analogs as histamine H3 receptor antagonists."[6] European Journal of Medicinal Chemistry, 2016.

-

General H3R Pharmacology & Assays: Esbenshade, T. A., et al.[7] "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders."[8][9] British Journal of Pharmacology, 2008.

-

ABT-239 (Classic Reference for H3 Antagonist Design): Cowart, M., et al. "Pharmacological Properties of ABT-239: Potent and Selective Histamine H3 Receptor Antagonist."[4] Journal of Pharmacology and Experimental Therapeutics, 2005.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cresset-group.com [cresset-group.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzamide derivatives and their constrained analogs as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]

- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solvent Selection & Dissolution Protocol for 4-(pyrrolidin-3-yloxy)benzamide

Abstract & Scope

This technical guide provides a rigorous framework for the solubilization and handling of 4-(pyrrolidin-3-yloxy)benzamide (CAS: 28490-66-6). Designed for researchers in medicinal chemistry and pharmacology, this document moves beyond generic advice to address the specific physicochemical challenges posed by the compound's amphiphilic nature—specifically the interplay between its polar benzamide core and the basic pyrrolidine moiety.

Key Takeaway: While Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for stock solutions (>50 mM), aqueous solubility is highly pH-dependent. Optimal aqueous stability is achieved at pH < 9.0, utilizing the protonation of the secondary amine.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecular "personality" of the compound.

Molecular Analysis

-

Molecular Weight: 206.24 g/mol [2]

-

Key Functional Groups:

-

Benzamide (

): H-bond donor/acceptor. Contributes to high melting point and crystal lattice energy. -

Ether Linkage (

): Polar, increases water solubility relative to alkyl chains. -

Pyrrolidine Ring (

): Secondary amine. Critical Solubility Handle.

-

-

Estimated LogP: ~0.5 (Hydrophilic/Amphiphilic) [1].

-

Estimated pKa (Base): ~9.5 (Pyrrolidine nitrogen).

Solubility Prediction Model

The compound exhibits pH-dependent solubility .

-

Neutral pH (pH 7-8): The molecule exists in equilibrium between protonated and neutral forms. Solubility is moderate.

-

Acidic pH (pH < 7): The pyrrolidine nitrogen is fully protonated (

). This ionic form drastically increases aqueous solubility. -

Basic pH (pH > 10): The molecule is neutral and may precipitate from aqueous solution if the concentration exceeds its intrinsic solubility (

).

Solvent Selection Decision Matrix

The following decision tree guides the selection of the primary solvent based on the intended downstream application.

Figure 1: Solvent selection logic based on experimental requirements. Note the exclusion of acetone due to potential reactivity with the secondary amine.

Recommended Solvent Systems

Tier 1: High Solubility (Stock Solutions)

-

Dimethyl Sulfoxide (DMSO):

-

Capacity: >50 mg/mL (Estimated).

-

Use Case: Long-term storage of stock solutions (typically 10 mM or 100 mM).

-

Protocol: Store at -20°C. DMSO is hygroscopic; ensure tight seals to prevent water uptake which can degrade the amide over months.

-

Tier 2: Volatile Organics (Synthesis/Processing)

-

Methanol / Ethanol:

-

Capacity: Good (>10 mg/mL).

-

Use Case: Transfer solvent, reaction solvent, or LC-MS injection solvent.

-

Warning: Avoid Acetone or Acetaldehyde . The secondary amine in the pyrrolidine ring can react with ketones/aldehydes to form enamines or iminium species over time, compromising purity.

-

Tier 3: Aqueous Systems (Buffers)

-

Water (Acidic): Excellent solubility. The addition of 1 equivalent of HCl converts the compound to its hydrochloride salt, maximizing solubility.

-

PBS (pH 7.4): Moderate solubility. Risk of precipitation at high concentrations (>1 mM).

-

Water (Basic): Poor solubility. Avoid pH > 10 for stock preparation.

Detailed Dissolution Protocol

This protocol ensures complete dissolution and prevents "false solubility" (micro-suspensions that look clear but precipitate later).

Materials Required[4][5][6][7][8][9]

-

This compound solid.

-

Solvent (DMSO, anhydrous recommended).

-

Vortex mixer.

-

Ultrasonic bath (Sonication).

-

Amber glass vials (to protect from light).

Step-by-Step Procedure

Figure 2: Step-by-step workflow for preparing a stable stock solution.

-

Calculation: Calculate the required mass.

-

Example: To make 1 mL of a 10 mM stock:

-

-

Weighing: Weigh the solid into a sterile amber glass vial.

-

Solvent Addition: Add the calculated volume of DMSO. Tip: Add solvent to the center of the vial to avoid powder sticking to the walls.

-

Agitation: Vortex vigorously for 30 seconds.

-

Sonication: If particles remain, sonicate in a water bath for 5–10 minutes. Ensure the water bath temperature does not exceed 40°C to prevent thermal degradation.

-

Verification: Hold the vial up to a light source. The solution must be absolutely clear. Any turbidity indicates undissolved solid.

-

Aliquot & Store: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Precipitation upon dilution in water | "Crash out" effect due to rapid polarity change or high pH. | 1. Dilute stepwise.2. Ensure aqueous buffer is pH < 8.3. Keep final DMSO concentration < 1% if possible, or up to 5% if assay tolerates. |

| Solution turns yellow over time | Oxidation of the secondary amine. | 1. Use degassed solvents.2. Store under Nitrogen/Argon.3. Check purity via LC-MS. |

| Insoluble particles in DMSO | Impurities or salt form mismatch (e.g., HCl salt in non-polar DMSO). | 1. Sonicate longer (up to 20 min).2. Gently warm to 37°C.3. If using HCl salt, add a trace of water or use DMSO/Water mix. |

References

-

PubChem. (2025). This compound hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Application Note: Designing Kinase Inhibitors with Pyrrolidine-Benzamide Linkers

Part 1: Abstract & Strategic Rationale

The "flatland" problem in kinase inhibitor design—where predominantly aromatic, planar molecules suffer from poor solubility and lack of selectivity—has driven the adoption of sp³-rich scaffolds. The pyrrolidine-benzamide linker has emerged as a privileged motif. In this configuration, the benzamide moiety often engages the DFG-motif or solvent-front residues via hydrogen bonding, while the pyrrolidine ring provides a rigid, chiral vector to exit the ATP-binding pocket.

This guide details the design, synthesis, and evaluation of kinase inhibitors utilizing this specific linker strategy. We focus on optimizing Type I ATP-competitive inhibitors (e.g., targeting JAK2 or LRRK2) where the linker connects the hinge-binding core to a solvent-exposed solubilizing tail.

Key Advantages of the Motif

-

Vector Control: The pyrrolidine nitrogen and C3/C2 carbons offer defined exit vectors (

vs -

Chirality: The stereocenter (typically R or S at C3) allows kinetic discrimination between protein isoforms.

-

Physicochemical Properties: The basic nitrogen (if left free or alkylated) improves aqueous solubility and lipophilic ligand efficiency (LLE).

Part 2: Rational Design Protocol (Computational)

Workflow 1: Vector Scanning & Docking

Objective: Determine the optimal attachment point and stereochemistry for the pyrrolidine linker.

Prerequisites:

-

Crystal structure of target kinase (e.g., JAK2 PDB: 3KRR).

-

Modeling software (Schrödinger Maestro, MOE, or AutoDock Vina).

Step-by-Step Protocol:

-

Protein Preparation:

-

Remove water molecules >5 Å from the active site.

-

Protonate residues at pH 7.4 (Pay attention to the His gatekeeper tautomer).

-

-

Scaffold Placement:

-

Dock the core hinge binder (e.g., a pyrazolo[1,5-a]pyrimidine).

-

Define the "Exit Vector" pointing towards the solvent front (Ribose pocket).

-

-

Linker Enumeration:

-

Grow the molecule in silico by attaching the benzamide group.

-

Fuse the pyrrolidine ring to the benzamide nitrogen or phenyl ring.

-

Critical Step: Enumerate both (R) and (S) enantiomers of 3-aminopyrrolidine or 3-hydroxypyrrolidine linkers.

-

-

Energy Minimization:

-

Minimize the complex. Analyze the torsion angle of the Benzamide-Pyrrolidine bond.

-

Success Criterion: The pyrrolidine ring should not clash with the P-loop (glycine-rich loop).

-

Visualization: Design Logic

Caption: Modular design strategy. The benzamide bridges the hydrophobic pocket and the solvent front, while the pyrrolidine directs the tail.

Part 3: Chemical Synthesis Protocol

Objective: Synthesize a representative intermediate: N-(1-acryloylpyrrolidin-3-yl)-4-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide.

Safety Note: Acryloyl chloride is a lachrymator. Perform all steps in a fume hood.

Reaction Scheme Overview

-

Suzuki Coupling: Bromo-pyrazolo-pyrimidine + Boronic acid-benzamide ester.

-

Saponification: Ester hydrolysis.

-

Amide Coupling: Acid + Mono-Boc-diaminopyrrolidine.

-

Deprotection & Functionalization: TFA deprotection -> Acrylation.

Detailed Protocol

Step 1: Amide Coupling (The Linker Formation)

This step installs the chiral pyrrolidine onto the benzamide.

-

Reagents:

-

Carboxylic Acid Intermediate (1.0 eq)

-

(3R)-(-)-3-Amino-1-N-Boc-pyrrolidine (1.1 eq) [Chiral Building Block]

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (anhydrous, 10 mL/g)

-

-

Procedure:

-

Dissolve the carboxylic acid intermediate in anhydrous DMF under N₂ atmosphere.

-

Add DIPEA and stir for 5 minutes at Room Temperature (RT).

-

Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to activate the acid.

-

Add (3R)-(-)-3-Amino-1-N-Boc-pyrrolidine.

-

Stir at RT for 4–12 hours. Monitor by LC-MS (Look for [M+H]⁺ corresponding to Product + Boc).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x2), and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Step 2: N-Boc Deprotection

-

Reagents: TFA (20% v/v in DCM).

-

Procedure:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add TFA dropwise at 0°C.

-

Warm to RT and stir for 1 hour.

-

Concentrate in vacuo. Co-evaporate with toluene (x3) to remove residual TFA.

-

Step 3: Acrylamide Formation (Covalent Warhead Installation - Optional)

If targeting a cysteine (e.g., JAK3 Cys909), install an acrylamide.

-

Reagents: Acryloyl chloride (1.0 eq), NaHCO₃ (sat. aq), THF/Water (1:1).

-

Procedure:

-

Dissolve the amine salt from Step 2 in THF/Water.

-

Cool to 0°C.

-

Add Acryloyl chloride slowly.

-

Stir for 30 mins. Extract with EtOAc.

-

Part 4: Biochemical Evaluation (TR-FRET Assay)

Method: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher / Invitrogen). Rationale: Unlike standard activity assays, this measures binding affinity (Kd) directly and is less susceptible to artifacts from fluorescent compounds.

Assay Principle

A Europium-labeled anti-tag antibody binds to the kinase. A tracer (Alexa Fluor™ 647-labeled kinase inhibitor) binds to the ATP pocket. Energy transfer (FRET) occurs from Eu to the tracer. The test compound displaces the tracer, reducing the FRET signal.

Protocol

Materials:

-

Kinase: Recombinant JAK2 (GST-tagged).

-

Antibody: Eu-anti-GST.

-

Tracer: Kinase Tracer 236.

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Plate Setup (384-well, White, Low-volume):

-

Compound Preparation:

-

Prepare 10-point dose-response curves in DMSO (Start at 10 µM, 3-fold dilution).

-

Acoustic dispense 20 nL into the plate.

-

-

Master Mix Addition:

-

Add 5 µL of Kinase/Antibody mix (Final conc: 5 nM Kinase, 2 nM Antibody).

-

Incubate 15 mins.

-

Add 5 µL of Tracer (Final conc: Kd of tracer, approx 5–20 nM).

-

-

Incubation:

-

Incubate 60 minutes at RT in the dark.

-

-

Readout:

-

Read on a TR-FRET compatible reader (e.g., EnVision).

-

Excitation: 337 nm. Emission 1: 620 nm (Eu). Emission 2: 665 nm (Tracer).

-

Data Analysis

Calculate the Emission Ratio (ER):

Fit data to the IC50 equation (Sigmoidal dose-response, variable slope):

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Solubility | Planar benzamide stacking | Switch pyrrolidine N-substituent to a polar group (e.g., N-methylpiperazine). |

| Poor Potency | Incorrect vector/stereochemistry | Synthesize the enantiomer (S vs R). Check docking pose for steric clash with Gatekeeper. |

| High Clearance | Labile amide bond | Methylate the amide nitrogen (N-Me-Benzamide) to reduce hydrolysis, though this may impact H-bonding. |

| Assay Interference | Compound fluorescence | Switch from FP to TR-FRET (Time-Resolved) to gate out short-lived compound fluorescence. |

Part 6: Visualization of Experimental Workflow

Caption: Iterative cycle for kinase inhibitor development. Note the feedback loop from Assay to Synthesis.

References

-

Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived LRRK2 Inhibitors. Journal of Medicinal Chemistry, 2021. Available at: [Link]

-

Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. NIH PubMed Central, 2012. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold. University of Palermo / IRIS, 2021. Available at: [Link]

-

Design and Synthesis of a Novel PLK1 Inhibitor Scaffold. MDPI Molecules, 2021. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Resolving Regioisomer Formation in Benzamide Alkylation Reactions

Welcome to our dedicated technical support guide for navigating the complexities of benzamide alkylation. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with regioselectivity in their synthetic routes. Here, we dissect the critical factors governing N- versus O-alkylation and provide actionable, field-tested solutions to steer your reactions toward the desired outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in a benzamide alkylation reaction?

In a typical benzamide alkylation, two main regioisomers can be formed: the N-alkylated benzamide and the O-alkylated imidate. The desired product is usually the N-alkylated version, which results from the substitution at the nitrogen atom of the amide. The O-alkylated product, an imidate, is formed by substitution at the oxygen atom and is often an undesired byproduct.

Q2: What is the fundamental mechanistic difference between N- and O-alkylation of benzamides?

The regiochemical outcome of benzamide alkylation is governed by the principle of hard and soft acids and bases (HSAB) and kinetic versus thermodynamic control. The amide anion, formed upon deprotonation of the benzamide, is an ambident nucleophile with two reactive sites: the nitrogen and the oxygen.

-

N-alkylation is typically favored under conditions of thermodynamic control. The resulting N-alkylated product is generally more stable.

-

O-alkylation is often the result of kinetic control. The oxygen atom is more electronegative and bears a higher partial negative charge, making it a "harder" nucleophilic center that reacts faster with "hard" electrophiles.

Q3: How does the choice of base influence the N/O alkylation ratio?

The base is a critical determinant of regioselectivity. Strong, non-nucleophilic bases are generally preferred.

-

Strong bases like sodium hydride (NaH) or potassium hydride (KH) are commonly used to fully deprotonate the amide, forming the amide anion. The choice of counterion (Na+ vs. K+) can also play a role; potassium salts are often more dissociated and can favor O-alkylation.

-

Weaker bases like potassium carbonate (K2CO3) may result in a lower concentration of the amide anion, potentially leading to a different selectivity profile.

Q4: Can the solvent system dictate the outcome of the reaction?

Absolutely. The solvent's polarity and its ability to solvate the cation of the base are crucial.

-

Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are standard choices. DMF, for instance, is effective at solvating cations, which can leave the amide anion more "naked" and reactive. This increased reactivity can sometimes favor the kinetically preferred O-alkylation.

-

Non-polar solvents may favor aggregation of the amide salt, which can influence the accessibility of the N and O sites to the incoming electrophile.

Troubleshooting Guides

Problem 1: "My reaction is yielding a significant amount of the O-alkylated imidate. How can I favor N-alkylation?"

This is a classic challenge in benzamide alkylation. Here’s a systematic approach to troubleshoot and optimize your reaction for N-alkylation.

Step-by-Step Troubleshooting:

-

Assess Your Base and Solvent System: The combination of your base and solvent is the most likely culprit. If you are using a strong base like NaH in a highly polar solvent like DMF, you may be promoting the kinetic O-alkylation product.

-

Solution: Consider switching to a less polar solvent, such as THF, or using a base with a counterion that promotes ion pairing, which can sterically hinder the oxygen atom and favor N-alkylation.

-

-

Evaluate the Electrophile: The nature of your alkylating agent (the electrophile) is also critical according to HSAB theory.

-

Hard electrophiles (e.g., dimethyl sulfate) tend to react faster with the hard oxygen center.

-

Soft electrophiles (e.g., iodomethane) are more likely to react with the softer nitrogen center.

-

Solution: If possible, switch to a softer electrophile to enhance N-selectivity.

-

-

Control the Temperature: O-alkylation is often the kinetically favored pathway, meaning it has a lower activation energy and proceeds faster at lower temperatures. N-alkylation, leading to the more stable product, is thermodynamically favored.

-

Solution: Running the reaction at a higher temperature can help to overcome the kinetic barrier for N-alkylation and allow the reaction to reach thermodynamic equilibrium, favoring the more stable N-alkylated product.

-

Problem 2: "The reaction is sluggish, and I'm recovering a lot of starting material. What can I do to improve the conversion rate?"

Low conversion can be due to several factors, from incomplete deprotonation to insufficient reactivity of the electrophile.

Step-by-Step Troubleshooting:

-

Verify Complete Deprotonation: Ensure your benzamide is fully deprotonated before adding the electrophile.

-

Solution: Use a slight excess of a strong base like NaH. You can monitor the deprotonation by observing the cessation of hydrogen gas evolution.

-

-

Increase Reaction Temperature: If the reaction is slow at room temperature, gently heating it can increase the rate.

-

Solution: Try running the reaction at a moderately elevated temperature (e.g., 40-60 °C), but be mindful that this could also affect your N/O selectivity as discussed in Problem 1.

-

-

Consider a Phase-Transfer Catalyst: For reactions with poor solubility or slow reaction rates, a phase-transfer catalyst can be beneficial.

-

Solution: Adding a catalytic amount of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), can facilitate the transfer of the amide anion to the organic phase, accelerating the reaction.

-

Summary of Reaction Parameter Effects on N/O Alkylation

| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |

| Base | Weaker bases (e.g., K2CO3) or bases with smaller counterions (e.g., NaH) | Strong bases with larger counterions (e.g., KH) | Smaller counterions can coordinate more tightly to the oxygen, sterically blocking it. |

| Solvent | Less polar aprotic solvents (e.g., THF, Dioxane) | Highly polar aprotic solvents (e.g., DMF, DMSO) | Polar solvents can solvate the counterion, leaving the more reactive oxygen atom exposed. |

| Electrophile | Soft electrophiles (e.g., Alkyl iodides) | Hard electrophiles (e.g., Alkyl sulfates) | Follows the principles of Hard and Soft Acids and Bases (HSAB) theory. |

| Temperature | Higher temperatures | Lower temperatures | N-alkylation is often thermodynamically favored, while O-alkylation is kinetically favored. |

Experimental Protocol: Selective N-Alkylation of Benzamide

This protocol provides a general method for achieving high N-selectivity in the alkylation of a primary benzamide.

Materials:

-

Primary benzamide (1.0 equiv)

-

Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)

-

Alkyl iodide (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the primary benzamide.

-

Add anhydrous THF to dissolve the benzamide.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back down to 0 °C.

-

Add the alkyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

Caption: Competing pathways in benzamide alkylation.

Caption: Troubleshooting workflow for regioselectivity.

References

Technical Support Center: Crystallization of 4-(pyrrolidin-3-yloxy)benzamide Intermediates

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 4-(pyrrolidin-3-yloxy)benzamide and its related intermediates. The focus is on providing practical, cause-and-effect explanations for common challenges and offering robust, field-proven protocols to ensure the consistent production of high-quality crystalline material.

The Critical Role of Crystallization for Benzamide Intermediates